Cdk2/4/6-IN-2

Description

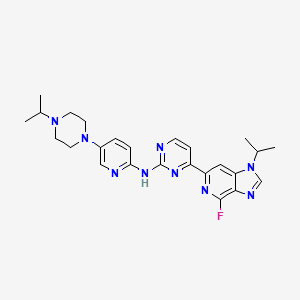

Cdk2/4/6-IN-2 is a multi-cyclin-dependent kinase (CDK) inhibitor targeting CDK2, CDK4, and CDK6, which are critical regulators of the cell cycle. It belongs to the structural class of 4-substituted N-phenylpyrimidin-2-amines, optimized through computational methods such as 3D-QSAR, molecular docking, and molecular dynamics (MD) simulations . The compound exhibits potent inhibition of CDK4 (IC50 = 2.7 nM) and CDK6 (IC50 = 16 nM), as reported in patent data .

Properties

Molecular Formula |

C25H30FN9 |

|---|---|

Molecular Weight |

475.6 g/mol |

IUPAC Name |

4-(4-fluoro-1-propan-2-ylimidazo[4,5-c]pyridin-6-yl)-N-[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]pyrimidin-2-amine |

InChI |

InChI=1S/C25H30FN9/c1-16(2)33-9-11-34(12-10-33)18-5-6-22(28-14-18)32-25-27-8-7-19(31-25)20-13-21-23(24(26)30-20)29-15-35(21)17(3)4/h5-8,13-17H,9-12H2,1-4H3,(H,27,28,31,32) |

InChI Key |

UJXLNDHBAIXHQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=CC(=N3)C4=NC(=C5C(=C4)N(C=N5)C(C)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk2/4/6-IN-2 typically involves a series of organic reactions, including condensation, cyclization, and purification steps. The specific synthetic route can vary, but it generally starts with the preparation of a key intermediate, followed by its functionalization to introduce the desired inhibitory groups. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The process must comply with regulatory standards for pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

Cdk2/4/6-IN-2 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s inhibitory activity .

Scientific Research Applications

Combination Therapies

Cdk2/4/6-IN-2 has shown promise when used in combination with other therapeutic agents:

- Co-targeting Strategies : Studies indicate that concurrent inhibition of CDK2 alongside CDK4/6 enhances anti-tumor efficacy, particularly in cancers resistant to aromatase inhibitors . This combination therapy has been shown to significantly suppress cell proliferation in various cancer types.

Overcoming Resistance

Resistance to CDK4/6 inhibitors is a significant challenge in cancer treatment. This compound addresses this issue by:

- Targeting Resistance Mechanisms : In breast cancer models where resistance to CDK4/6 inhibition is observed due to cyclin E1 amplification, this compound effectively restores sensitivity by inhibiting both CDK2 and CDK4/6 pathways .

Case Studies

Several studies illustrate the effectiveness of this compound:

Safety and Efficacy

While the therapeutic applications of this compound are promising, ongoing research is necessary to evaluate its safety profile and long-term efficacy. Preclinical studies have indicated manageable toxicity levels; however, clinical trials are essential to confirm these findings.

Mechanism of Action

Cdk2/4/6-IN-2 exerts its effects by binding to the active sites of cyclin-dependent kinases 2, 4, and 6, thereby inhibiting their activity. This inhibition prevents the phosphorylation of the retinoblastoma protein, a key regulator of the cell cycle. As a result, the compound induces cell cycle arrest at the G1 phase, preventing cancer cell proliferation. The molecular targets include the ATP-binding sites of the kinases, and the pathways involved are primarily related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar CDK4/6 Inhibitors

Structural and Functional Similarities

Cdk2/4/6-IN-2 shares a pyrimidine-based core with other CDK4/6 inhibitors, such as Palbociclib and Abemaciclib , which are FDA-approved for breast cancer. However, its substitution pattern at the 4-position of the pyrimidine ring distinguishes it from these agents .

Table 1: Structural and Pharmacological Comparison

Potency and Selectivity

Pharmacokinetic Properties

Computational and Experimental Validation

- 3D-QSAR and MD simulations confirm that the 4-substituted pyrimidine scaffold of this compound optimizes steric and electrostatic interactions with CDK4/6 active sites .

- In contrast, Palbociclib and Abemaciclib rely on bulkier substituents for potency, which may limit blood-brain barrier penetration .

Biological Activity

Cdk2/4/6-IN-2 is a compound designed to inhibit cyclin-dependent kinases (CDKs), specifically targeting CDK2, CDK4, and CDK6. These kinases play crucial roles in regulating the cell cycle, and their dysregulation is often implicated in various cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell proliferation, and potential therapeutic applications.

This compound functions by inhibiting the activity of CDK2, CDK4, and CDK6, which are essential for cell cycle progression. The inhibition of these kinases disrupts the phosphorylation of retinoblastoma protein (Rb), leading to cell cycle arrest. Specifically, studies indicate that:

- CDK4/6 Activation : CDK4/6 initiates Rb inactivation, which subsequently activates E2F transcription factors. This process is critical for the transition from G1 to S phase in the cell cycle .

- CDK2 Role : High levels of CDK2 activity are necessary for further progression through the cell cycle and initiation of DNA replication. This compound effectively reduces CDK2 activity, thereby preventing cells from entering S phase prematurely .

Effects on Cancer Cell Lines

Research has shown that this compound exhibits potent anti-proliferative effects across various cancer cell lines. A comparative study highlighted its effectiveness against gastric cancer cells:

| Inhibitor | IC50 (nM) | Effectiveness |

|---|---|---|

| Cdk4/6 inhibitor | >250 | Weak anti-proliferative activity |

| This compound | <30 | Marked inhibition of proliferation |

This data suggests that this compound is significantly more effective than traditional CDK4/6 inhibitors alone .

Case Studies and Clinical Implications

- Breast Cancer : In a study involving hormone receptor-positive breast cancer patients, the combined inhibition of CDK2 and CDK4/6 was shown to overcome resistance to palbociclib (a CDK4/6 inhibitor). The dual inhibition resulted in enhanced senescence and reduced cell proliferation compared to treatment with palbociclib alone .

- Gastrointestinal Stromal Tumors (GIST) : Another study found that co-targeting CDK2 and CDK4/6 in GIST cell lines significantly inhibited hyperphosphorylation of Rb and reduced cell proliferation. This approach was especially beneficial for patients with acquired resistance to tyrosine kinase inhibitors .

Immune Modulation

This compound also appears to have immune-modulatory effects. In a clinical setting involving patients with metastatic breast cancer, treatment with CDK inhibitors led to a reduction in regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). This shift in immune profile was associated with better treatment responses, suggesting that this compound may enhance the efficacy of immunotherapy by modulating the tumor microenvironment .

Q & A

Q. What is the primary mechanism of action of Cdk2/4/6-IN-2 in cell cycle regulation, and how can it be experimentally validated?

- Methodological Answer : this compound inhibits cyclin-dependent kinases (CDKs) 2, 4, and 6, which regulate cell cycle progression. To validate this:

- Conduct kinase activity assays (e.g., ATP-competitive binding assays) using purified CDK/cyclin complexes.

- Measure IC50 values via dose-response curves under standardized conditions (e.g., 10 µM ATP concentration to mimic physiological levels) .

- Confirm target engagement using cellular proliferation assays (e.g., in Rb-positive cancer cell lines) and monitor downstream biomarkers like phosphorylated Rb (pRb) .

Q. How can researchers ensure the specificity of this compound for CDK2/4/6 over other kinases?

- Methodological Answer : Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to test inhibition against 100+ kinases.

Q. What pharmacokinetic parameters should be prioritized when evaluating this compound in preclinical models?

- Methodological Answer : Focus on:

- Plasma half-life (t₁/₂) : Use non-compartmental analysis (NCA) of concentration-time data from rodent studies.

- Bioavailability : Compare AUC (area under the curve) after oral vs. intravenous administration.

- Tissue distribution : Quantify drug levels in target tissues (e.g., tumors) via LC-MS/MS .

Advanced Research Questions

Q. How can contradictions in reported IC50 values for this compound across studies be resolved?

- Methodological Answer : Discrepancies often arise from:

- ATP concentration variability : Standardize ATP levels (e.g., 10 µM vs. 1 mM) to ensure consistent competitive inhibition measurements.

- Assay formats (e.g., radiometric vs. fluorescence-based): Cross-validate using orthogonal methods.

- Data normalization : Use positive/negative controls (e.g., staurosporine for pan-kinase inhibition) to adjust for batch effects .

Q. What experimental designs are optimal for assessing synergistic effects of this compound with immune checkpoint inhibitors?

- Methodological Answer :

- Use combination index (CI) analysis (Chou-Talalay method) in syngeneic tumor models.

- Measure tumor growth inhibition (TGI) and immune cell infiltration (e.g., CD8+ T cells via flow cytometry).

- Validate synergy mechanisms via RNA-seq to identify pathways enhanced by CDK inhibition (e.g., antigen presentation genes) .

Q. How can in silico modeling improve the prediction of this compound resistance mechanisms?

- Methodological Answer :

- Perform molecular dynamics simulations to identify mutations in CDK2/4/6 that reduce drug binding (e.g., gatekeeper residues).

- Train machine learning models on published resistance data (e.g., kinase inhibitor databases) to predict mutational hotspots.

- Validate predictions using CRISPR-Cas9 mutagenesis in cell lines .

Key Considerations for Experimental Design

- Reproducibility : Document assay conditions (e.g., ATP concentration, cell passage number) to align with FAIR data principles .

- Ethical Compliance : Obtain institutional approvals for animal studies and adhere to ARRIVE guidelines .

- Data Contradictions : Use meta-analysis tools to harmonize disparate datasets (e.g., RevMan for systematic reviews) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.